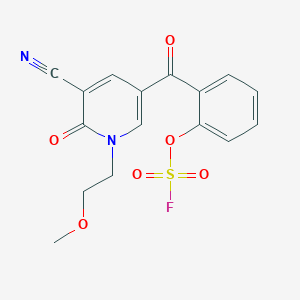
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine, also known as FSBA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. FSBA is a small molecule that has been synthesized through a multi-step process, and it exhibits a range of biochemical and physiological effects. In
Mécanisme D'action
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine covalently modifies the active site of PTPs by forming a stable adduct with the catalytic cysteine residue. This modification results in the inhibition of PTP activity, which leads to the accumulation of phosphorylated substrates. The covalent modification of PTPs by 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine is irreversible, which allows for the identification and characterization of PTP substrates.
Biochemical and Physiological Effects:
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various PTPs, including PTP1B, SHP-1, and SHP-2. Additionally, 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine has been shown to induce apoptosis in cancer cells by inhibiting the activity of PTPs that are involved in cell survival pathways. Furthermore, 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs that are involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine is a useful tool for studying protein-protein interactions and the role of PTPs in various cellular processes. Its covalent modification of PTPs allows for the identification and characterization of PTP substrates. However, the irreversible nature of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine's modification of PTPs can limit its use in certain experiments. Additionally, the specificity of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine for PTPs can be both an advantage and a limitation, as it allows for the specific targeting of PTPs but may not be useful for studying other signaling pathways.
Orientations Futures
There are several future directions for research involving 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine. One potential direction is the identification and characterization of new PTP substrates using 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine. Additionally, the development of new derivatives of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine with improved specificity and activity could be explored. Furthermore, the use of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine in the study of PTPs in disease states, such as cancer and autoimmune disorders, could be investigated. Finally, the development of new methods for the synthesis of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine could be explored to improve its accessibility for scientific research.
Méthodes De Synthèse
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine is synthesized through a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 4-hydroxy-3-methoxybenzoic acid to form 5-(2-fluorosulfonyloxybenzoyl)-4-hydroxy-3-methoxybenzoic acid. The final step involves the reaction of this intermediate with 2-oxo-1-(2-methoxyethyl)-3-cyano-2-pyridinecarboxylic acid to form 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine.
Applications De Recherche Scientifique
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine has been extensively studied in scientific research due to its unique properties. It has been used as a tool to study protein-protein interactions, specifically in the context of protein tyrosine phosphatases (PTPs). 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine can covalently modify the active site of PTPs, which allows for the identification and characterization of PTP substrates. Additionally, 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine has been used to study the role of PTPs in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
3-cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O6S/c1-24-7-6-19-10-12(8-11(9-18)16(19)21)15(20)13-4-2-3-5-14(13)25-26(17,22)23/h2-5,8,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYJKOODHJLTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=C(C1=O)C#N)C(=O)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2501466.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2501467.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2501470.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2501471.png)
![7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501472.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2501477.png)
![N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2501479.png)

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2501483.png)

![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2501487.png)
![3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501489.png)